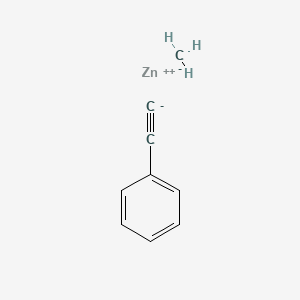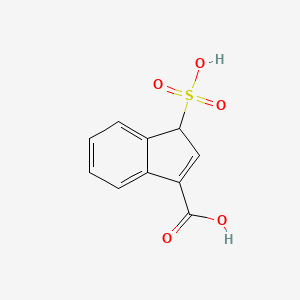
(3S)-N,3-Dimethyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N,3-Dimethyl-L-aspartic acid: is a chiral amino acid derivative It is a modified form of L-aspartic acid, where the amino group and the carboxyl group are substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-N,3-Dimethyl-L-aspartic acid typically involves the methylation of L-aspartic acid. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-N,3-Dimethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-N,3-Dimethyl-L-aspartic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceuticals and as a probe for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-N,3-Dimethyl-L-aspartic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include transamination, decarboxylation, and methylation reactions. These interactions can influence cellular processes and metabolic pathways, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
L-Aspartic Acid: The parent compound, which lacks the methyl substitutions.
N-Methyl-L-aspartic Acid: A derivative with a single methyl group on the amino group.
3-Methyl-L-aspartic Acid: A derivative with a single methyl group on the carboxyl group.
Uniqueness: (3S)-N,3-Dimethyl-L-aspartic acid is unique due to the presence of two methyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for studying the effects of methylation on amino acids and their derivatives.
Propiedades
Número CAS |
156996-42-8 |
|---|---|
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2S,3S)-2-methyl-3-(methylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)4(7-2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
DHKXANAGPPLESJ-IMJSIDKUSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)NC)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)NC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
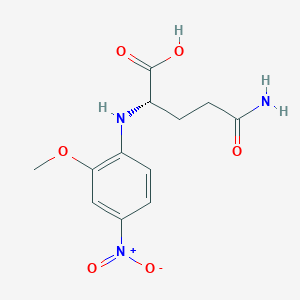
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)


![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
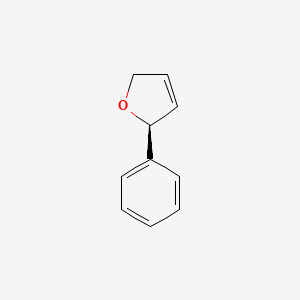
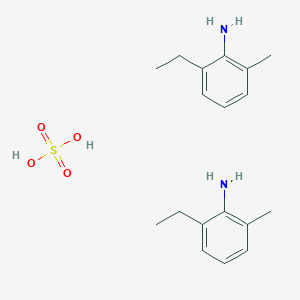

![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
